Cas no 2411230-12-9 (N-[1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]but-2-ynamide)

N-[1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]but-2-ynamide structure
2411230-12-9 structure
Product Name:N-[1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]but-2-ynamide
CAS No:2411230-12-9
MF:C12H8ClF4NO
MW:293.644636154175
CID:5452789
PubChem ID:146075585
Update Time:2025-07-21

N-[1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]but-2-ynamide Chemical and Physical Properties

Names and Identifiers

    • Z2014391407
    • 2411230-12-9
    • EN300-7470951
    • N-[1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]but-2-ynamide
    • Inchi: 1S/C12H8ClF4NO/c1-2-3-10(19)18-11(12(15,16)17)7-4-5-9(14)8(13)6-7/h4-6,11H,1H3,(H,18,19)
    • InChI Key: ULQQPYAHFMUWMB-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)C(C(F)(F)F)NC(C#CC)=O)F

Computed Properties

  • Exact Mass: 293.0230542g/mol
  • Monoisotopic Mass: 293.0230542g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 398
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 29.1Ų

N-[1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]but-2-ynamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7470951-0.05g
N-[1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]but-2-ynamide
2411230-12-9 95.0%
0.05g
$246.0 2025-03-10
1PlusChem
1P02AE83-50mg
N-[1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]but-2-ynamide
2411230-12-9 90%
50mg
$356.00 2023-12-18

Additional information on N-[1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]but-2-ynamide

Professional Introduction to N-[1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]but-2-ynamide (CAS No. 2411230-12-9)

N-[1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]but-2-ynamide (CAS No. 2411230-12-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its unique structural features, exhibits promising potential in various biological and chemical applications. The presence of both chloro and fluoro substituents in its aromatic ring enhances its interaction with biological targets, making it a valuable candidate for further research and development.

The chemical structure of N-[1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]but-2-ynamide consists of a butynamide backbone linked to a trifluoroethyl group, which is further attached to a phenyl ring substituted with chloro and fluoro atoms. This particular arrangement imparts distinct electronic and steric properties to the molecule, enabling it to engage with biological receptors in a highly specific manner. The trifluoroethyl moiety, in particular, is known for its ability to modulate the pharmacokinetic profile of drugs by enhancing lipophilicity and metabolic stability.

In recent years, there has been a surge in research focused on the development of novel pharmacological agents that leverage fluorinated aromatic compounds. The introduction of fluorine atoms into organic molecules often leads to improved binding affinity, reduced metabolic degradation, and enhanced bioavailability. N-[1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]but-2-ynamide exemplifies this trend, as its structural design aims to optimize these key pharmacological attributes.

One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Studies have indicated that fluorinated aromatic compounds can interact with neurotransmitter receptors in a manner that may alleviate symptoms associated with conditions such as Alzheimer's disease and Parkinson's disease. The specific combination of substituents in N-[1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]but-2-ynamide suggests that it could modulate the activity of key enzymes and receptors involved in these pathologies.

The synthesis of N-[1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]but-2-ynamide involves a series of multi-step organic reactions that require precise control over reaction conditions and reagent selection. The process typically begins with the preparation of the trifluoroethyl group through fluorination reactions, followed by the introduction of the chloro and fluoro substituents on the phenyl ring. The final step involves coupling the ynamide functional group to complete the molecular structure.

Recent advancements in synthetic methodologies have enabled researchers to streamline the production process while maintaining high yields and purity levels. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly useful in constructing complex molecular frameworks efficiently. These innovations have made it possible to explore a wider range of derivatives based on N-[1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]but-2-ynamide, further expanding its potential applications.

Evaluation of N-[1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]but-2-ynamide has been conducted both in vitro and in vivo settings to assess its biological activity and safety profile. In cell-based assays, the compound has demonstrated interactions with various targets relevant to neurological disorders, including amyloid-beta aggregation inhibition and modulation of acetylcholinesterase activity. Preclinical studies have also shown promising results regarding its ability to cross the blood-brain barrier, which is crucial for therapeutic efficacy in central nervous system disorders.

The pharmacokinetic properties of N-[1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]but-2-ynamide have been carefully analyzed to ensure optimal drug delivery. The trifluoroethyl group contributes to improved lipophilicity, which enhances membrane permeability and oral bioavailability. Additionally, the compound's stability under various physiological conditions suggests a favorable half-life for potential therapeutic use.

In conclusion,N-[1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]but-2-ynamide (CAS No.2411230-12-9) represents a significant advancement in pharmaceutical chemistry,with its unique structural features offering potential benefits in treating neurological disorders。Ongoing research continues to explore its full therapeutic spectrum,and future developments may uncover even broader applications。The compound's design reflects current trends toward fluorinated aromatic drugs,highlighting its importance as a candidate for further investigation。

Recommended suppliers
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.